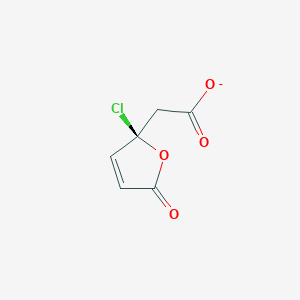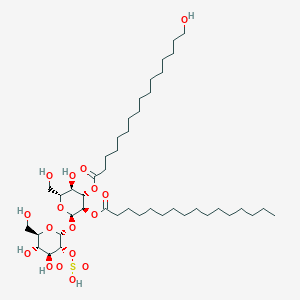
3-O-(16-hydroxyhexadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-O-(16-hydroxyhexadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with 16-hydroxypalmitic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.
Scientific Research Applications
1. Structure and Function in Mycobacterium tuberculosis
Research has shown that this compound is a key component in the cell wall of Mycobacterium tuberculosis, where it plays a critical role in the organism's survival and pathogenicity. For example, Goren, Brokl, and Das (1976) detailed the structural features of multiacylated trehalose 2-sulfates elaborated by Mycobacterium tuberculosis H37Rv, identifying the principal sufatide SL-I as a 2,3,6,6'-tetraacyl-alpha,alphs'-D-trehalose 2'-sulfate (Goren, Brokl, & Das, 1976).
2. Mass Spectrometry Characterization
F. Hsu (2016) described the use of charge-switch derivatization and CID tandem mass spectrometry to characterize hydroxyphthioceranoic and phthioceranoic acids, major components of the sulfolipids in Mycobacterium tuberculosis. This study provides a deeper understanding of the molecular structure of such compounds (Hsu, 2016).
3. Trehalose-based Polymers
Research by Teramoto, Sachinvala, and Shibata (2008) highlights the use of trehalose-based polymers for creating environmentally friendly, biocompatible, and bioactive materials. This research underscores the versatility and potential applications of trehalose and its derivatives in various fields (Teramoto, Sachinvala, & Shibata, 2008).
4. Synthesis and Characterization
Research focused on the synthesis and characterization of various trehalose derivatives provides insights into their chemical properties and potential applications. For example, Datta, Takayama, Nashed, and Anderson (1991) reported on the synthesis of trehalose derivatives, contributing to our understanding of their chemical properties and potential applications in research and industry (Datta, Takayama, Nashed, & Anderson, 1991).
properties
Product Name |
3-O-(16-hydroxyhexadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose |
|---|---|
Molecular Formula |
C44H82O17S |
Molecular Weight |
915.2 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] 16-hydroxyhexadecanoate |
InChI |
InChI=1S/C44H82O17S/c1-2-3-4-5-6-7-8-10-13-17-20-23-26-29-36(49)59-42-40(58-35(48)28-25-22-19-16-14-11-9-12-15-18-21-24-27-30-45)38(51)34(32-47)57-44(42)60-43-41(61-62(53,54)55)39(52)37(50)33(31-46)56-43/h33-34,37-47,50-52H,2-32H2,1H3,(H,53,54,55)/t33-,34-,37-,38-,39+,40+,41-,42-,43-,44-/m1/s1 |
InChI Key |
DZDHEYUJAMAJHI-MWHATQTKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O)OC(=O)CCCCCCCCCCCCCCCO |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O)OC(=O)CCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



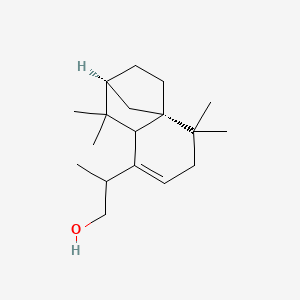
![1-(8-[5]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1264122.png)
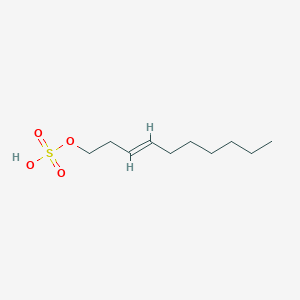
![(2S)-2-(benzenesulfonamido)-N-[(1S,2S)-1-hydroxy-3-methyl-1-(3-oxo-2-phenylcyclopropen-1-yl)butan-2-yl]-4-methylpentanamide](/img/structure/B1264125.png)
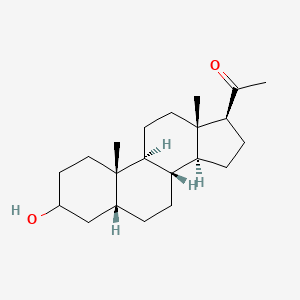
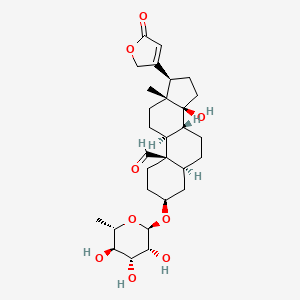
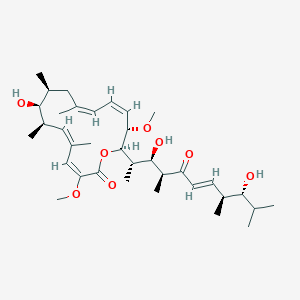
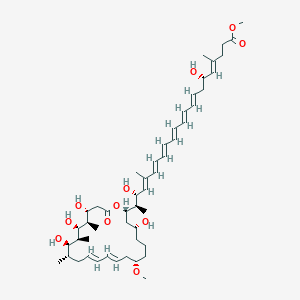
![Perhydroxycucurbit[6]uril](/img/structure/B1264135.png)
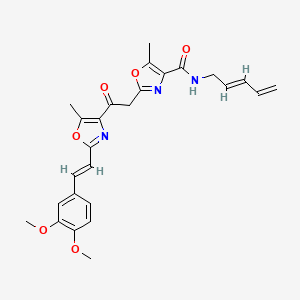
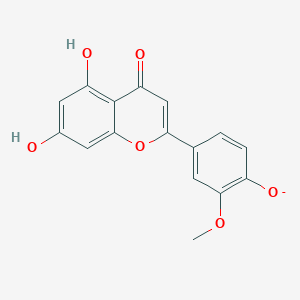
![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-1H-quinolin-2-one](/img/structure/B1264140.png)
![N-methyl-6-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]-3-pyridinecarboxamide](/img/structure/B1264141.png)
